2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride
CAS No.: 2089258-37-5
Cat. No.: VC4356561
Molecular Formula: C12H15ClF3N
Molecular Weight: 265.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089258-37-5 |
|---|---|
| Molecular Formula | C12H15ClF3N |
| Molecular Weight | 265.7 |
| IUPAC Name | 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H14F3N.ClH/c1-12(3-2-4-16-12)7-8-5-9(13)11(15)10(14)6-8;/h5-6,16H,2-4,7H2,1H3;1H |
| Standard InChI Key | VVLDDEGNJUOAIX-UHFFFAOYSA-N |
| SMILES | CC1(CCCN1)CC2=CC(=C(C(=C2)F)F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 2-position with both a methyl group and a 3,4,5-trifluorobenzyl moiety. The hydrochloride salt form improves solubility in polar solvents, a critical feature for pharmacological applications . The IUPAC name is 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine hydrochloride, reflecting its substitution pattern .
Key structural features include:
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Pyrrolidine core: Enhances conformational rigidity compared to linear amines, influencing receptor binding .
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Trifluorobenzyl group: Introduces electron-withdrawing fluorine atoms, increasing metabolic stability and lipophilicity (ClogP ≈ 2.64–3.08) .
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Methyl group: Steric effects may modulate interactions with biological targets .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 265.71 g/mol | |
| Density | 1.181 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 253.0 ± 35.0 °C (predicted) | |
| pKa | 10.56 ± 0.10 (predicted) | |
| Solubility | Limited data; soluble in DMF, DMSO |
The predicted density and boiling point align with trends observed in aromatic pyrrolidine derivatives . The pKa suggests moderate basicity, typical for secondary amines in pyrrolidine systems .
Synthesis and Preparation
General Synthetic Routes
While detailed protocols for this specific compound are scarce in public literature, analogous pyrrolidine derivatives are synthesized via:
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Alkylation of pyrrolidine: Reaction of 2-methylpyrrolidine with 3,4,5-trifluorobenzyl chloride/bromide in the presence of a base like K₂CO₃ .
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Reductive amination: Condensation of 3,4,5-trifluorobenzaldehyde with 2-methylpyrrolidine followed by reduction using NaBH₃CN .
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Salt formation: Treatment of the free base with HCl gas or aqueous HCl in ether to yield the hydrochloride salt .
A patent describing similar compounds (e.g., spiro[piperidine-4,1'-pyrido[3,4-b]indoles]) highlights the use of Pictet-Spengler reactions and N-alkylation steps, which may be adaptable for this molecule .
Optimization Challenges
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Regioselectivity: Ensuring mono-alkylation at the 2-position of pyrrolidine requires careful control of stoichiometry .
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Purification: The hydrochloride salt’s hygroscopicity complicates isolation, necessitating anhydrous conditions .
Applications and Comparative Analysis
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Cystic fibrosis therapeutics: Trifluorobenzyl-pyrrolidine motifs are found in CFTR modulators like VX-770 .
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Antiviral agents: Analogous structures inhibit SARS-CoV-2 3CL protease at nanomolar concentrations .
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Kinase inhibitors: Fluorinated pyrrolidines enhance binding to ATP pockets in cancer targets .
Comparative Data
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 3-(2,4,5-Trifluorophenyl)pyrrolidine HCl | Lacks benzyl group | Lower lipophilicity (ClogP ≈ 2.1) |
| 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine | Free base form | Reduced solubility in water |
| S-892216 (SARS-CoV-2 inhibitor) | Contains pyrimidine-dione core | IC₅₀ = 0.76 nM for 3CL protease |
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